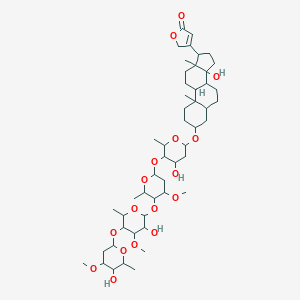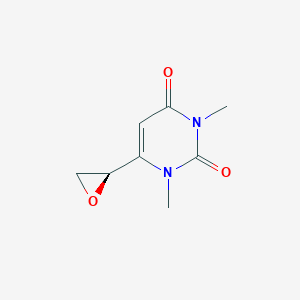![molecular formula C17H26N2O3 B238394 N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)
N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide is a chemical compound that is commonly referred to as MPMP. This compound has been the subject of extensive scientific research due to its potential use in various fields. MPMP is a synthetic compound that is synthesized using specific methods to achieve a high level of purity.
Wirkmechanismus
The mechanism of action of MPMP is not fully understood, but it is believed to work by inhibiting specific enzymes in the body. These enzymes are responsible for the production of inflammatory molecules and can contribute to the development of various diseases. By inhibiting these enzymes, MPMP may be able to reduce inflammation and prevent the development of certain diseases.
Biochemical and Physiological Effects:
MPMP has been shown to have several biochemical and physiological effects. In animal studies, MPMP has been shown to reduce inflammation and improve cognitive function. Additionally, MPMP has been shown to have potential as an anti-cancer agent, with studies showing that it can inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using MPMP in lab experiments is its potential as a drug candidate. MPMP has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and Alzheimer's disease. However, one of the limitations of using MPMP in lab experiments is its limited availability. MPMP is a synthetic compound that requires specific methods to achieve a high level of purity, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for MPMP research. One area of research could be in the development of new drugs for the treatment of Alzheimer's disease. MPMP has been shown to have potential as a treatment for this disease, and further research could help to determine its efficacy. Additionally, further research could be conducted to determine the potential of MPMP as an anti-cancer agent. Finally, research could be conducted to develop new synthesis methods for MPMP that could make it more readily available for use in lab experiments.
Synthesemethoden
The synthesis of MPMP involves several steps that require careful attention to detail to achieve a high level of purity. The first step involves the reaction of 2-methoxy-4-nitroaniline with 3-methylbutanoyl chloride to form 2-methoxy-4-[(3-methylbutanoyl)amino]nitrobenzene. The second step involves the reduction of the nitro group using palladium on carbon to form 2-methoxy-4-[(3-methylbutanoyl)amino]aniline. The final step involves the reaction of 2-methoxy-4-[(3-methylbutanoyl)amino]aniline with pentanoyl chloride to form MPMP.
Wissenschaftliche Forschungsanwendungen
MPMP has been the subject of extensive scientific research due to its potential use in various fields. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases. MPMP has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and Alzheimer's disease.
Eigenschaften
Produktname |
N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide |
|---|---|
Molekularformel |
C17H26N2O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
N-[2-methoxy-4-(3-methylbutanoylamino)phenyl]pentanamide |
InChI |
InChI=1S/C17H26N2O3/c1-5-6-7-16(20)19-14-9-8-13(11-15(14)22-4)18-17(21)10-12(2)3/h8-9,11-12H,5-7,10H2,1-4H3,(H,18,21)(H,19,20) |
InChI-Schlüssel |
AEICVQAATGMLRO-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)CC(C)C)OC |
Kanonische SMILES |
CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)CC(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)
![N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238322.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B238325.png)


![N-[(5-iodopyridin-2-yl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B238342.png)
![N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine](/img/structure/B238343.png)


![5-chloro-2-methoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B238350.png)
![3,4-dimethyl-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B238352.png)
![2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238359.png)
![2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238366.png)
